(2,3,4,6-Tetrachlorophenyl) propanoate
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Overview
Description
(2,3,4,6-Tetrachlorophenyl) propanoate is an organic compound that belongs to the class of esters. It is derived from the combination of 2,3,4,6-tetrachlorophenol and propanoic acid. This compound is characterized by the presence of four chlorine atoms attached to the phenyl ring, making it a chlorinated derivative of phenol. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,6-Tetrachlorophenyl) propanoate typically involves the esterification reaction between 2,3,4,6-tetrachlorophenol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,3,4,6-Tetrachlorophenol+Propanoic acidH2SO4(2,3,4,6-Tetrachlorophenyl) propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,6-Tetrachlorophenyl) propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,3,4,6-tetrachlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 2,3,4,6-Tetrachlorophenol and propanoic acid.
Reduction: Corresponding alcohol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(2,3,4,6-Tetrachlorophenyl) propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3,4,6-Tetrachlorophenyl) propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorophenyl propanoate
- 2,3,5,6-Tetrachlorophenyl propanoate
- 2,4,6-Trichlorophenyl propanoate
Uniqueness
(2,3,4,6-Tetrachlorophenyl) propanoate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of four chlorine atoms enhances its stability and makes it a valuable compound for various applications.
Properties
CAS No. |
86030-87-7 |
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Molecular Formula |
C9H6Cl4O2 |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) propanoate |
InChI |
InChI=1S/C9H6Cl4O2/c1-2-6(14)15-9-5(11)3-4(10)7(12)8(9)13/h3H,2H2,1H3 |
InChI Key |
YYKJJSPXIBMIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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